benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a benzyl group, an imidazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of a suitable diamine precursor with a diacid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, which can be catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Sulfide derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its imidazole ring is known to interact with metal ions and proteins, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the imidazole ring suggests it might exhibit antifungal or antibacterial activity, similar to other imidazole-containing compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may impart specific properties that are desirable in various industrial applications.
Mechanism of Action
The mechanism of action of benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group may also interact with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate: Lacks the methyl group on the imidazole ring.
Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Uniqueness
The presence of the methyl group on the imidazole ring in benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGPAAVHOZKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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